molecular formula C13H21NO3 B8618148 1,1-dimethoxy-N-(3-methoxybenzyl)propan-2-amine

1,1-dimethoxy-N-(3-methoxybenzyl)propan-2-amine

Cat. No. B8618148
M. Wt: 239.31 g/mol
InChI Key: IMVAVPVOMJTKNE-UHFFFAOYSA-N
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Patent
US09340527B2

Procedure details

(3-Methoxyphenyl) methanamine (100 g, 730 mmol, 1 equiv.) and 1,1-dimethoxypropan-2-one (172.2 g, 1.46 mol, 2 equiv.) were dissolved in acetic acid (1.8 L). Anhydrous sodium sulfate (207 g, 1.46 mol, 2 equiv.) was added. The mixture was stirred for 1.5 hour at room temperature. Sodium triacetoxyborohydride (463 g, 2.19 mmol, 3 equiv.) was added in portions over 40 minutes. The mixture was stirred for an additional 2 hours. Most of the acetic acid was removed under reduced pressure. The resulting black oil was dissolved in ethyl acetate (2 L) and saturated aqueous sodium bicarbonate (1 L) was added slowly followed by solid potassium carbonate to adjust the pH to 7. The organic layer was separated, dried over sodium sulfate and filtered. The filtrate was concentrated under reduce pressure to give a black oil which was purified by silica gel chromatography to give the title compound (120 g, ˜85% purity by LC/MS, 68% yield).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
172.2 g
Type
reactant
Reaction Step One
Quantity
1.8 L
Type
solvent
Reaction Step One
Quantity
207 g
Type
reactant
Reaction Step Two
Quantity
463 g
Type
reactant
Reaction Step Three
Yield
68%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH2:9][NH2:10])[CH:6]=[CH:7][CH:8]=1.[CH3:11][O:12][CH:13]([O:17][CH3:18])[C:14](=O)[CH3:15].S([O-])([O-])(=O)=O.[Na+].[Na+].C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+]>C(O)(=O)C>[CH3:11][O:12][CH:13]([O:17][CH3:18])[CH:14]([NH:10][CH2:9][C:5]1[CH:6]=[CH:7][CH:8]=[C:3]([O:2][CH3:1])[CH:4]=1)[CH3:15] |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
COC=1C=C(C=CC1)CN
Name
Quantity
172.2 g
Type
reactant
Smiles
COC(C(C)=O)OC
Name
Quantity
1.8 L
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
207 g
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Na+].[Na+]
Step Three
Name
Quantity
463 g
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 1.5 hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred for an additional 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
Most of the acetic acid was removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The resulting black oil was dissolved in ethyl acetate (2 L)
ADDITION
Type
ADDITION
Details
saturated aqueous sodium bicarbonate (1 L) was added slowly
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
to give a black oil which
CUSTOM
Type
CUSTOM
Details
was purified by silica gel chromatography

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
COC(C(C)NCC1=CC(=CC=C1)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 120 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 68.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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